molecular formula C14H19N3O B6504377 1-benzyl-3-[4-(dimethylamino)but-2-yn-1-yl]urea CAS No. 1396676-80-4

1-benzyl-3-[4-(dimethylamino)but-2-yn-1-yl]urea

Cat. No.: B6504377
CAS No.: 1396676-80-4
M. Wt: 245.32 g/mol
InChI Key: MUPCFGCEWHJLNB-UHFFFAOYSA-N
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Description

1-benzyl-3-[4-(dimethylamino)but-2-yn-1-yl]urea is an organic compound with potential applications in various fields of scientific research. This compound features a urea moiety linked to a benzyl group and a dimethylamino-substituted butynyl chain. The unique structure of this compound makes it an interesting subject for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-[4-(dimethylamino)but-2-yn-1-yl]urea typically involves the following steps:

    Formation of the but-2-yn-1-yl intermediate: This step involves the reaction of a suitable alkyne precursor with a dimethylamine source under basic conditions to form the dimethylamino-substituted butynyl intermediate.

    Coupling with benzyl isocyanate: The intermediate is then reacted with benzyl isocyanate to form the final urea compound. This reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under mild heating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-[4-(dimethylamino)but-2-yn-1-yl]urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides, thiols, or amines in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution may result in various substituted urea derivatives.

Scientific Research Applications

1-benzyl-3-[4-(dimethylamino)but-2-yn-1-yl]urea has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or cellular signaling pathways.

    Medicine: Potential therapeutic applications could be investigated, such as its use as a drug candidate for treating specific diseases or conditions.

    Industry: The compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-benzyl-3-[4-(dimethylamino)but-2-yn-1-yl]urea would depend on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The dimethylamino group could facilitate binding to specific sites, while the urea moiety may participate in hydrogen bonding or other interactions. The exact pathways involved would require detailed studies using techniques such as molecular docking, enzyme assays, or cellular assays.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-3-[4-(methylamino)but-2-yn-1-yl]urea: Similar structure but with a methylamino group instead of a dimethylamino group.

    1-benzyl-3-[4-(ethylamino)but-2-yn-1-yl]urea: Similar structure but with an ethylamino group instead of a dimethylamino group.

    1-benzyl-3-[4-(propylamino)but-2-yn-1-yl]urea: Similar structure but with a propylamino group instead of a dimethylamino group.

Uniqueness

1-benzyl-3-[4-(dimethylamino)but-2-yn-1-yl]urea is unique due to the presence of the dimethylamino group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound allows for unique interactions and properties that may not be observed in similar compounds with different substituents.

Properties

IUPAC Name

1-benzyl-3-[4-(dimethylamino)but-2-ynyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-17(2)11-7-6-10-15-14(18)16-12-13-8-4-3-5-9-13/h3-5,8-9H,10-12H2,1-2H3,(H2,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUPCFGCEWHJLNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC#CCNC(=O)NCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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